4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]-
Description
The compound 4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- is a pyrimidine derivative featuring a benzoyl-substituted benzofuran moiety at the N-position, a chloro group at the 5-position, and an isopropylthio (1-methylethylthio) group at the 2-position of the pyrimidine ring. However, specific data on this compound’s synthesis, bioactivity, or crystallography are absent in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
CAS No. |
874146-70-0 |
|---|---|
Molecular Formula |
C23H18ClN3O3S |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H18ClN3O3S/c1-13(2)31-23-25-12-16(24)19(27-23)22(29)26-18-15-10-6-7-11-17(15)30-21(18)20(28)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,26,29) |
InChI Key |
AOSFMLDSESBWMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- typically involves multi-step organic reactionsCommon reagents used in these reactions include bromoketones, 2-aminopyridines, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- involves its interaction with specific molecular targets, such as retinoid X receptor alpha (RXRa). This interaction can modulate various biological pathways, leading to effects such as apoptosis in cancer cells . The compound’s ability to bind selectively to RXRa and induce apoptosis makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Limitations and Notes
- Absence of Direct Data : The provided evidence lacks synthetic or pharmacological data specific to the target compound, necessitating extrapolation from structural analogs.
- Excluded Compounds: describes a phosphonothiolate derivative unrelated to pyrimidine carboxamides, rendering it irrelevant for comparison.
- Functional Group Impact : Substituents like chloro, isopropylthio, and benzofuranyl in the target compound likely confer distinct physicochemical and binding properties compared to hydroxy/methoxy-phenyl or fluorophenyl analogs.
Biological Activity
The compound 4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]- is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides an in-depth overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for elucidating the biological activity of pyrimidine derivatives. The presence of specific substituents on the pyrimidine ring can significantly influence the compound's potency and selectivity against various biological targets.
Key Findings:
- Antitubercular Activity : Research indicates that modifications at the R3 position of the pyrimidine ring are essential for maintaining antitubercular activity. For example, the replacement of a benzyl group with a phenyl group reduced potency significantly .
- Dihydrofolate Reductase (DHFR) Inhibition : Compounds related to this structure have been explored for their ability to inhibit DHFR from Leishmania major, which is a critical target for treating leishmaniasis. Selective inhibitors demonstrated IC50 values as low as 0.10 μM against LmDHFR, indicating strong potential for therapeutic applications .
The biological activity of 4-Pyrimidinecarboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular metabolism, such as DHFR, leading to disrupted folate metabolism in pathogens .
- Anticancer Properties : Pyrimidine derivatives, including this compound, have been noted for their anticancer properties, potentially acting through mechanisms that induce apoptosis and cell cycle arrest in cancer cells .
Biological Activity Overview
The following table summarizes the biological activities associated with 4-Pyrimidinecarboxamide and related compounds:
Case Studies
Several studies have been conducted to evaluate the efficacy of 4-Pyrimidinecarboxamide and its derivatives:
- Antitubercular Study : A study examined various derivatives and their ability to inhibit M. tuberculosis. Results indicated that specific structural modifications could enhance potency significantly, emphasizing the importance of the benzyl substituent at the R3 position .
- Leishmaniasis Treatment : In a focused study on leishmaniasis, compounds derived from similar structural frameworks were synthesized and evaluated for their inhibitory effects on LmDHFR. Compound 59 emerged as a potent inhibitor with remarkable selectivity over human DHFR .
- Anticancer Research : Investigations into the anticancer potential revealed that certain pyrimidine derivatives could inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting their utility as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
